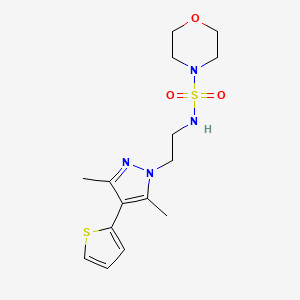
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide" belongs to a class of compounds that have been studied for their potential biological activities and chemical properties. These compounds are known for their versatility in chemical reactions and ability to interact with various biological targets.
Synthesis Analysis
The synthesis of compounds similar to "N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide" often involves multiple steps, including the formation of pyrazole derivatives and subsequent sulfonamide linkage. For example, the synthesis of related pyrazoline and benzene sulfonamide derivatives has been documented, involving key steps such as the reaction of specific ketones with ethyl trifluoroacetate and subsequent reactions to introduce sulfonamide groups (Zhang Peng-yun, 2013).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by spectroscopic methods such as FT-IR, NMR (1H, 13C), and sometimes HRMS. These techniques provide detailed information on the molecular skeleton, functional groups, and the overall geometry of the molecule. For instance, compounds with pyrazoline and sulfonamide pharmacophores show specific spectroscopic signatures indicative of their structure (Dilan Ozmen Ozgun et al., 2019).
Chemical Reactions and Properties
Sulfonamide derivatives, including those similar to the compound , participate in various chemical reactions, contributing to their diverse bioactivities. These reactions can include interactions with enzymes or other biological targets, forming the basis for their potential therapeutic uses. For example, the synthesis and study of sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline have shown significant antimicrobial activities (D. B. Janakiramudu et al., 2017).
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Biological Activity
Compounds containing sulfonamide pharmacophores, such as N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide, are often explored for their potential in inhibiting various enzymes and showing biological activity. For instance, pyrazoline benzensulfonamides have been synthesized and investigated for their inhibitory effects on human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. These studies reveal that such compounds can serve as potent enzyme inhibitors, showing significant activity against specific isoenzymes, and offer low cytotoxicity, making them potential candidates for further drug development (Ozmen Ozgun et al., 2019).
Antimicrobial and Antioxidant Properties
Research into novel heterocyclic compounds containing a sulfonamido moiety has demonstrated promising antibacterial activities. Such compounds are synthesized with the aim of exploring their potential as antibacterial agents, indicating the versatility and application of sulfonamide derivatives in combating microbial infections and potentially serving as antioxidants (Azab et al., 2013).
Molecular Docking and Structure-Activity Relationship Studies
The design and synthesis of sulfonamide derivatives often involve molecular docking and 2D-QSAR modeling to understand their mechanism of action and improve their efficacy. For instance, indole-based heterocycles have been tested for antioxidant activity, with some showing higher activity than standard compounds. Such studies are crucial for optimizing the structure-activity relationship and developing more effective therapeutic agents (Aziz et al., 2021).
Anticancer and Radiosensitizing Effects
Sulfonamide derivatives have been evaluated for their anticancer and radiosensitizing properties. Synthesis and testing of these compounds against various cancer cell lines have shown that some possess significant anticancer activity, with potential applications in enhancing the efficacy of radiotherapy in cancer treatment (Ghorab et al., 2015).
Eigenschaften
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S2/c1-12-15(14-4-3-11-23-14)13(2)19(17-12)6-5-16-24(20,21)18-7-9-22-10-8-18/h3-4,11,16H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNVIUZGUNQTAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)N2CCOCC2)C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-Methylphenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2480379.png)
![1-methyl-8-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2480380.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2480382.png)
![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2480386.png)

![N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2480390.png)

![N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine](/img/structure/B2480394.png)
![2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B2480395.png)



![2,3,5-Trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B2480400.png)